(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride
CAS No.:
Cat. No.: VC17623847
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H20Cl2N2 |
|---|---|
| Molecular Weight | 215.16 g/mol |
| IUPAC Name | (1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8+;; |
| Standard InChI Key | UDYXZFBJGBDHHP-QFHMQQKOSA-N |
| Isomeric SMILES | CN[C@@H]1CCCC[C@@H]1NC.Cl.Cl |
| Canonical SMILES | CNC1CCCCC1NC.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₈H₁₈Cl₂N₂, with a molecular weight of 217.15 g/mol. Its structure features a cyclohexane backbone with two methyl-substituted amine groups at the 1 and 2 positions, configured in the rel-(1R,2S) stereochemistry. The dihydrochloride salt form improves aqueous solubility compared to its free base counterpart, making it suitable for biological and catalytic applications.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈Cl₂N₂ |
| Molecular Weight | 217.15 g/mol |
| Stereochemistry | rel-(1R,2S) |
| Solubility | High in polar solvents |
| Melting Point | 83°C (decomposes) |
Stereochemical Considerations
The rel-(1R,2S) configuration distinguishes this compound from enantiopure variants like (1R,2R) or (1S,2S). This relative stereochemistry impacts its interactions with chiral catalysts and biological targets, often resulting in moderate enantiomeric excess (ee) in asymmetric reactions compared to enantiopure analogs.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves catalytic hydrogenation of cyclohexane derivatives using palladium or platinum catalysts under high-pressure hydrogen. Stereochemical control is achieved through chiral auxiliaries or catalysts, yielding the rel-configuration with >98% purity after kinetic resolution.
Key Reaction Steps:
-
Epoxide Ring-Opening: Cyclohexene oxide reacts with methylamine to form racemic diamine intermediates.
-
Cyclization: Mitsunobu conditions (DIAD/Ph₃P) generate bicyclic intermediates.
-
Acidic Hydrolysis: Ring-opening under acidic conditions produces racemic trans-diamine.
-
Kinetic Resolution: Diastereomeric salt formation with tartaric acid achieves ≥98% ee.
Table 2: Synthetic Optimization Parameters
| Step | Yield (%) | Purity (ee) |
|---|---|---|
| Epoxide Ring-Opening | 70–80 | Racemic |
| Kinetic Resolution | 45–50 | ≥98% |
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield and consistency. Chiral catalysts and ligands are critical for maintaining stereochemical integrity at scale. Cost-effective resolution techniques, such as crystallization, are prioritized to meet commercial demand.
Applications in Asymmetric Catalysis
Ligand Design and Metal Complexation
The compound serves as a chiral ligand in copper- and manganese-catalyzed reactions. For example, in Mn(CO)₅Br-catalyzed transfer hydrogenation, it enhances enantioselectivity by stabilizing transition states through nitrogen-metal coordination.
Table 3: Catalytic Performance Comparison
| Ligand | Reaction Type | Enantiomeric Excess (%) |
|---|---|---|
| rel-(1R,2S) diamine | Transfer Hydrogenation | 85–90 |
| Enantiopure (1R,2R) | Transfer Hydrogenation | 92–95 |
Case Study: C–N Coupling Reactions
In copper-catalyzed C–N coupling, the ligand facilitates the formation of carbon–nitrogen bonds with 85–90% ee. This application is pivotal in synthesizing pharmaceuticals like β-lactam antibiotics.
Comparison with Structural Analogs
Table 4: Functional Comparison of Diamine Derivatives
| Compound | Solubility (H₂O) | Catalytic ee (%) |
|---|---|---|
| rel-(1R,2S) dihydrochloride | High | 85–90 |
| (1R,2R) free base | Low | 92–95 |
Industrial Relevance
Commercial pricing reflects synthesis complexity, with the rel-(1R,2S) variant costing approximately $150–200 per gram. This is 20–30% higher than non-chiral diamines due to resolution steps.
Future Directions and Challenges
Synthetic Optimization
Advances in flow chemistry and enzymatic resolution could reduce production costs and improve ee. Computational modeling may aid in designing next-generation ligands with enhanced stereoselectivity.
Therapeutic Development
Clinical validation of its anticancer and neuroprotective properties is needed. Structure-activity relationship (SAR) studies could refine its pharmacological profile, minimizing off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume